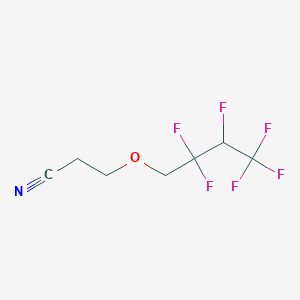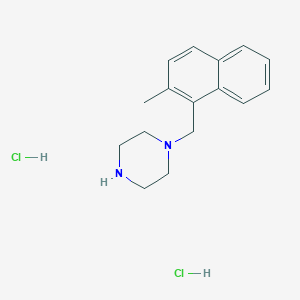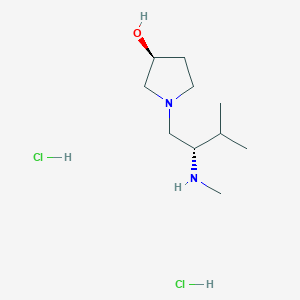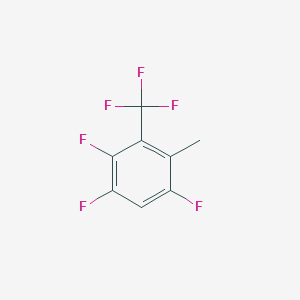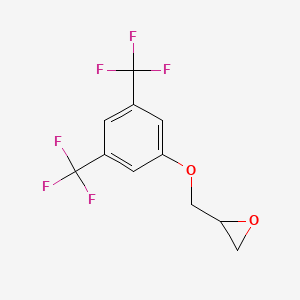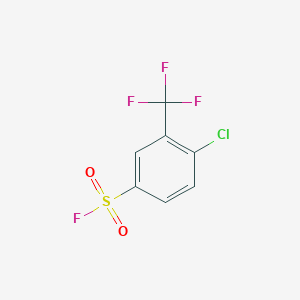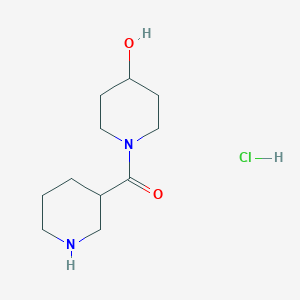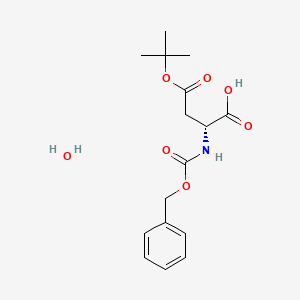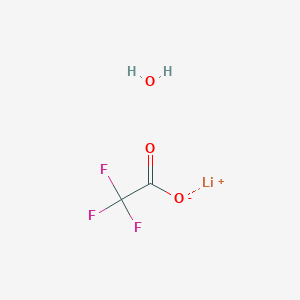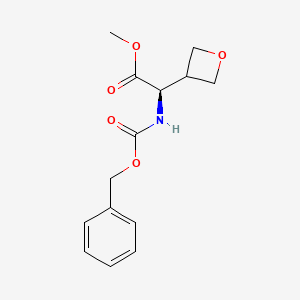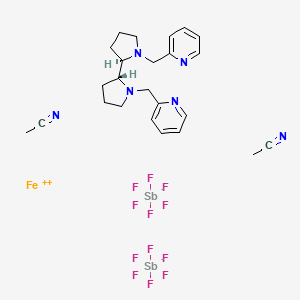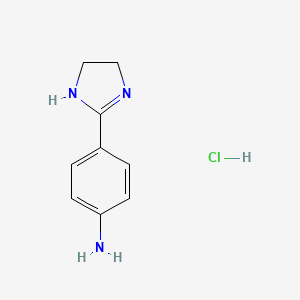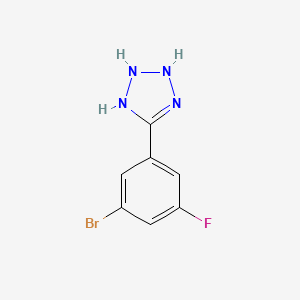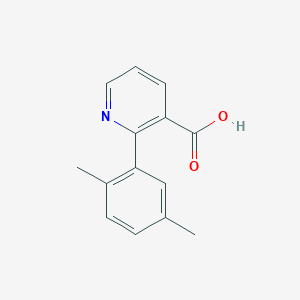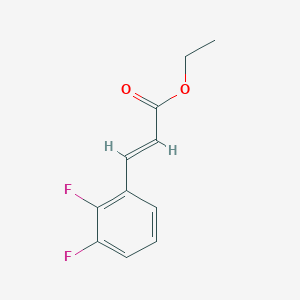
Ethyl 2,3-difluorocinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-difluorocinnamate is a synthetic organic compound with the chemical formula C11H10F2O2. It is a derivative of cinnamic acid, where the hydrogen atoms at the 2 and 3 positions of the phenyl ring are replaced by fluorine atoms.
作用机制
C11H10F2O2C_{11}H_{10}F_{2}O_{2}C11H10F2O2
. This article will delve into the mechanism of action of EDC, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Target of Action
The primary targets of EDC are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It has been suggested that certain cinnamides and cinnamates, which include edc, may interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Biochemical Pathways
As a member of the cinnamides and cinnamates family, it is plausible that EDC may influence pathways related to fungal cell wall synthesis and integrity .
Result of Action
It has been suggested that certain cinnamides and cinnamates, including edc, may exhibit fungicidal properties .
Action Environment
It is known that many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2,3-difluorocinnamate can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions: Ethyl 2,3-difluorocinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2,3-difluorocinnamic acid.
Reduction: Ethyl 2,3-difluorocinnamyl alcohol.
Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2,3-difluorocinnamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of fluorinated analogs of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with improved efficacy and reduced side effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Ethyl cinnamate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Methyl 2,3-difluorocinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,3-difluorocinnamic acid: The carboxylic acid analog of this compound.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atoms enhance its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
ethyl (E)-3-(2,3-difluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJWUNNWOYAHHU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
